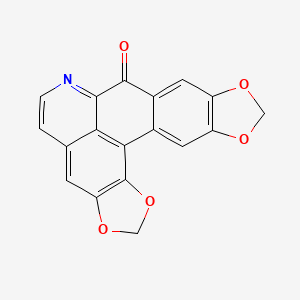

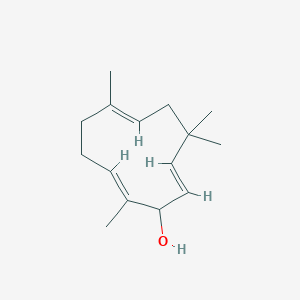

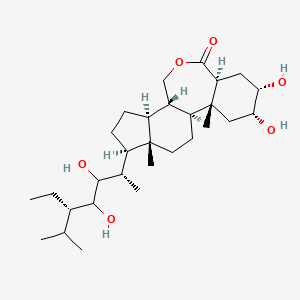

![molecular formula C41H66O13 B1254236 (4Ar,5R,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid CAS No. 243857-99-0](/img/structure/B1254236.png)

(4Ar,5R,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4Ar,5R,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid is a natural product found in Hedera helix, Hedera canariensis, and Kalopanax septemlobus with data available.

科学的研究の応用

Anti-inflammatory Properties

A notable application of complex organic compounds similar to the one inquired about involves their anti-inflammatory properties. Esculentoside B (EsB), which shares a similar complex structure, has been identified to inhibit inflammatory responses. This compound, isolated from the roots of Phytolacca acinosa Roxb and used in traditional Chinese medicine, demonstrates the potential to inhibit nitric oxide production and suppress the gene and protein expression levels of inducible isoform of NO synthase and cyclooxygenase-2 in LPS-treated macrophage RAW 264.7 cells. Its ability to decrease the expression and secretion of pro-inflammatory cytokines like IL-1β, TNF-α, and IL-6, and to suppress nuclear translocation of nuclear factor kappa-B (NF-κB) from cytosolic space, underlines its anti-inflammatory capabilities (Abekura et al., 2019).

Chemical Properties and Solubility

Research on chemical compounds with structural similarities, such as various sugar derivatives in ethanol–water solutions, sheds light on their solubility characteristics. Studies have found that the solubilities of these compounds in ethanol–water mixtures change with temperature, providing insights into their physical and chemical properties in different solvents, which is crucial for their application in various scientific fields (Gong et al., 2012).

Synthesis and Structural Analysis

The synthesis and analysis of compounds with complex structures, like the one mentioned, have been a subject of interest in scientific research. Studies involve the development of novel methodologies for the synthesis of such compounds, enabling the creation of new molecules with potential pharmaceutical or industrial applications. The detailed structural analysis of these compounds, typically through techniques like NMR and mass spectroscopy, helps in understanding their chemical behavior and potential applications (Hřebabecký et al., 2006).

Cytotoxicity Studies

Investigations into the cytotoxic effects of similar complex compounds against various tumor cell lines are another key application area. Such studies are crucial for developing new anticancer drugs and understanding the molecular mechanisms of cancer. For example, research on compounds like (+)-altholactone and its stereocongeners have shown significant cytotoxicity against several tumor cell lines, highlighting the potential of such complex organic molecules in cancer therapy (Ueno et al., 1989).

作用機序

Target of Action

Glycoside L-F2, also known as (4Ar,5R,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid, is a member of the glycoside hydrolase family . The primary targets of this compound are complex polysaccharides, which it breaks down into simpler sugars .

Mode of Action

The compound interacts with its targets by breaking down glycosidic bonds, a process that involves two enzymic residues . This interaction results in the transformation of complex polysaccharides into simpler sugars .

Biochemical Pathways

The action of Glycoside L-F2 affects the biochemical pathways involved in the breakdown, biosynthesis, or modification of lignocellulose . The compound’s enzymatic activity contributes to the degradation of abundant natural biomass into fermentable sugars or other intermediates .

Pharmacokinetics

It is known that the physicochemical properties of a drug-like molecule, such as glycoside l-f2, can influence its bioavailability

Result of Action

The molecular and cellular effects of Glycoside L-F2’s action are primarily related to the breakdown of complex polysaccharides. By breaking down these polysaccharides into simpler sugars, the compound facilitates the utilization of these sugars for various biological processes .

Action Environment

The action, efficacy, and stability of Glycoside L-F2 can be influenced by various environmental factors. For instance, the presence of other enzymes, pH levels, and temperature can affect the compound’s activity

特性

IUPAC Name |

(4aR,5R,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H66O13/c1-20-28(45)30(47)31(48)33(52-20)54-32-29(46)23(43)18-51-34(32)53-27-11-12-37(4)24(38(27,5)19-42)10-13-39(6)25(37)9-8-21-22-16-36(2,3)14-15-41(22,35(49)50)26(44)17-40(21,39)7/h8,20,22-34,42-48H,9-19H2,1-7H3,(H,49,50)/t20-,22-,23-,24+,25+,26+,27-,28-,29-,30+,31+,32+,33-,34-,37-,38-,39+,40+,41+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLRCLQVFCBYALB-XMQPJTDOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CC(C7(C6CC(CC7)(C)C)C(=O)O)O)C)C)C)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(C[C@H]([C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)O)C)C)C)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H66O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

767.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

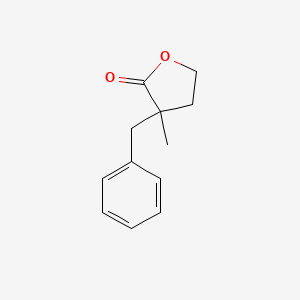

![2-[(1S,3R,4aR,10aS)-9,10a-dihydroxy-1-methyl-5,10-dioxo-1,3,4,4a-tetrahydrobenzo[g]isochromen-3-yl]acetic acid](/img/structure/B1254167.png)

![1-[3-[(2-Amino-2-carboxyethyl)disulfanyl]-2-methylpropanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1254175.png)

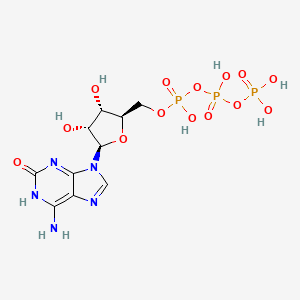

![[(1S,3R,15R,18S,19R,20R,21R,22S,23R,24R,25R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate](/img/structure/B1254179.png)